Hyaluronate Tetrasaccharide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

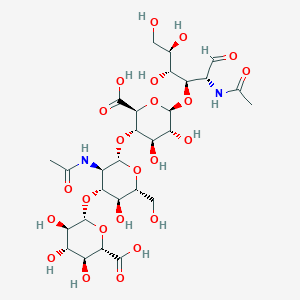

The compound “Hyaluronate Tetrasaccharide” is a complex organic molecule. It features multiple hydroxyl groups, acetamido groups, and carboxylic acid functionalities, indicating its potential biological activity and relevance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective acylation, and glycosylation reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of biocatalysts or enzyme-mediated synthesis could also be explored to enhance efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of acetamido groups with other functional groups.

Common Reagents and Conditions

Oxidation: Use of oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

Reduction: Use of reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a chiral auxiliary in asymmetric synthesis.

Biology

It may serve as a substrate or inhibitor in enzymatic reactions, helping to study enzyme mechanisms and kinetics.

Medicine

Industry

The compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups suggests that it could form hydrogen bonds, ionic interactions, or covalent bonds with its targets, modulating their activity or function.

Comparison with Similar Compounds

Similar Compounds

- Hyaluronate Tetrasaccharide

- This compound

Uniqueness

The uniqueness of the compound lies in its specific stereochemistry and the presence of multiple functional groups, which can confer unique biological and chemical properties.

Biological Activity

Hyaluronate tetrasaccharide, a derivative of hyaluronic acid (HA), exhibits a range of biological activities that are critical in various physiological and pathological processes. This article explores its biological functions, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Structure and Composition

This compound consists of four sugar units, specifically alternating D-glucuronic acid (GlcA) and N-acetyl-D-glucosamine (GlcNAc) residues. Its structure can be represented as:

This simple yet effective structure allows it to interact with various cell surface receptors, facilitating numerous biological processes.

Biological Functions

1. Cell Signaling and Interaction

this compound plays a significant role in cell signaling by interacting with specific receptors such as CD44 and Toll-like receptors (TLRs). These interactions can modulate cellular responses, including inflammation, migration, and proliferation. For instance, studies have shown that this compound can block TLR2 activation, providing neuroprotection in ischemic brain injury models .

2. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines. This property has been linked to its ability to inhibit leukocyte adhesion and migration, which are crucial in inflammatory responses .

3. Wound Healing and Tissue Repair

this compound enhances wound healing by promoting cell migration and proliferation at injury sites. It facilitates the formation of granulation tissue and aids in the re-epithelialization process. A case study demonstrated improved healing rates in diabetic ulcers treated with HA-based formulations containing tetrasaccharides .

The biological activity of this compound is influenced by several factors:

- Molecular Size and Concentration : The size of HA fragments significantly affects their biological activity. Smaller fragments like the tetrasaccharide tend to exhibit more pronounced signaling effects compared to larger HA molecules .

- Chemical Modifications : Modifications to the hyaluronate structure can enhance its interaction with target cells, thereby increasing its therapeutic efficacy .

- Microenvironment : The local tissue environment influences how this compound interacts with cells, affecting its signaling pathways and biological outcomes .

Case Studies

- Neuroprotection : In a study involving ischemic brain injury, administration of this compound significantly reduced neuronal death and improved functional recovery compared to control groups .

- Wound Healing in Diabetic Patients : Clinical trials showed that patients treated with HA formulations containing tetrasaccharides experienced faster wound closure rates compared to those receiving standard care .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44N2O23/c1-6(34)29-8(3-31)19(12(37)9(36)4-32)49-28-18(43)16(41)21(23(53-28)25(46)47)51-26-11(30-7(2)35)20(13(38)10(5-33)48-26)50-27-17(42)14(39)15(40)22(52-27)24(44)45/h3,8-23,26-28,32-33,36-43H,4-5H2,1-2H3,(H,29,34)(H,30,35)(H,44,45)(H,46,47)/t8-,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21-,22-,23-,26-,27+,28+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSLDUONJYQVUMT-MKHOPNFUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O)O)O)CO)O)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)O)O)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44N2O23 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

776.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.